molecular formula C13H8FN5O2 B2569034 N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251574-93-2

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2569034
CAS RN: 1251574-93-2
M. Wt: 285.238
InChI Key: YHVZWLBJXVDZCJ-UHFFFAOYSA-N
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Description

“N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a pyrazine ring with a carboxamide group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole and pyrazine rings, as well as the fluorophenyl and carboxamide groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as lipophilicity, solubility, and stability could be influenced by the presence of the various functional groups .

Scientific Research Applications

Antimycobacterial Activity

This compound has shown significant antimycobacterial activity. For instance, a derivative of this compound, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, has shown high antimycobacterial activity against Mycobacterium tuberculosis .

Antifungal Activity

Some derivatives of this compound have demonstrated antifungal activity. For example, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide has shown significant antifungal activity against Trichophyton mentagrophytes .

Photosynthesis-Inhibiting Activity

Certain derivatives of this compound have been found to inhibit photosynthesis in spinach chloroplasts (Spinacia oleracea L.). For instance, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide have shown moderate photosynthesis-inhibiting activity .

Interaction with D2 Protein

Some derivatives of this compound, such as 5-tert-butyl-N-(3-hydroxy-4-chlorophenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6–chloro-N-(3-fluorophenyl)-pyrazine-2-carboxamide, have been found to interact with the D2 protein, which is situated on the donor side of PS2 .

Synthesis Under Microwave Conditions

This compound can be synthesized under microwave conditions, which can lead to higher yields and shorter reaction times compared to organic reactions with conventional heating .

Potential Use in Medicinal Chemistry

Given its antimycobacterial, antifungal, and photosynthesis-inhibiting activities, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN5O2/c14-9-3-1-2-8(6-9)12-18-19-13(21-12)17-11(20)10-7-15-4-5-16-10/h1-7H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVZWLBJXVDZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

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